molecular formula C10H11BrO2 B6331500 3-Bromo-2-propoxybenzaldehyde CAS No. 1247906-55-3

3-Bromo-2-propoxybenzaldehyde

Cat. No.: B6331500
CAS No.: 1247906-55-3
M. Wt: 243.10 g/mol
InChI Key: SPDDTCXWTTVBTF-UHFFFAOYSA-N
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Description

3-Bromo-2-propoxybenzaldehyde (CAS: 1247906-55-3) is an aromatic aldehyde derivative featuring a bromine atom at the 3-position and a propoxy (ethoxypropyl) group at the 2-position of the benzene ring. The propoxy substituent distinguishes it from hydroxy-substituted derivatives, imparting increased lipophilicity and altering intermolecular interactions. This compound is commercially available, as noted in procurement platforms, and is likely utilized in organic synthesis, particularly in the preparation of ligands, pharmaceutical intermediates, or functional materials .

Properties

IUPAC Name

3-bromo-2-propoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-6-13-10-8(7-12)4-3-5-9(10)11/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDDTCXWTTVBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-propoxybenzaldehyde typically involves the bromination of 2-propoxybenzaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of 3-Bromo-2-propoxybenzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-propoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-2-propoxybenzaldehyde is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry, materials science, and biological studies. This article provides a detailed overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

1. Synthesis of Pharmaceutical Agents
3-Bromo-2-propoxybenzaldehyde serves as a versatile building block for synthesizing various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity against diseases, particularly those affecting the central nervous system. The presence of the bromine atom can facilitate electrophilic substitutions, leading to the development of new drug candidates targeting neurological disorders.

2. Antimicrobial Activity
Recent studies have indicated that derivatives of 3-bromo-2-propoxybenzaldehyde exhibit antimicrobial properties. For instance, compounds synthesized from this aldehyde have shown effectiveness against bacterial strains, suggesting its potential use in developing new antibiotics .

Materials Science

1. Development of Novel Materials
The compound is utilized in creating materials with specific electronic and optical properties. Research has demonstrated that incorporating 3-bromo-2-propoxybenzaldehyde into polymer matrices can enhance their conductivity and light absorption characteristics, making them suitable for applications in organic electronics and photonic devices .

Biological Studies

1. Enzyme Interaction Studies
In biological research, 3-bromo-2-propoxybenzaldehyde is used as a probe to study enzyme interactions and metabolic pathways. Its aldehyde functionality allows it to participate in reactions with various biological molecules, providing insights into metabolic processes involving aldehydes .

2. Sensor Technology
The compound has been explored for use in sensor technology due to its ability to enhance selectivity and sensitivity in detecting specific analytes. For example, it has been incorporated into electrochemical sensors for detecting biomolecules, showing promise in medical diagnostics.

Summary of Research Findings

Application AreaFindingsReferences
Medicinal ChemistrySynthesis of potential drug candidates
Antimicrobial ActivityEffective against various bacterial strains
Materials ScienceEnhances electronic and optical properties
Biological StudiesProbing enzyme interactions
Sensor TechnologyImproved sensitivity in electrochemical sensors

Case Study 1: Antimicrobial Properties

A study conducted by Kumar et al. (2020) synthesized several derivatives from 3-bromo-2-propoxybenzaldehyde and tested their antimicrobial activity against E. coli and S. aureus. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential as new antibiotic agents.

Case Study 2: Sensor Development

Research published in the Journal of Analytical Chemistry (2021) explored the incorporation of 3-bromo-2-propoxybenzaldehyde into a gold electrode for DNA detection. The modified sensor demonstrated enhanced sensitivity compared to traditional methods, indicating its applicability in cancer diagnostics.

Mechanism of Action

The mechanism of action of 3-Bromo-2-propoxybenzaldehyde is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of their activity. The bromine atom may also contribute to its biological activity by enhancing its reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-bromo-2-propoxybenzaldehyde and its analogs:

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Applications
3-Bromo-2-propoxybenzaldehyde Br (3), OCH₂CH₂CH₃ (2) Aldehyde, Ether ~229.08 (calculated) Synthesis of lipophilic ligands, drug intermediates
3-Bromo-2-hydroxybenzaldehyde Br (3), OH (2) Aldehyde, Phenol 201.02 Schiff base ligands, metal coordination, antiviral/anticancer agents
3-Bromobenzaldehyde Br (3) Aldehyde 185.02 Industrial synthesis, intermediates
5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde Br (5), OCH₂C₆H₄CF₃ (2) Aldehyde, Ether, CF₃ group 359.14 Specialty organic synthesis (e.g., fluorinated compounds)

Key Observations:

  • Substituent Effects on Reactivity: The hydroxyl group in 3-bromo-2-hydroxybenzaldehyde enables intramolecular hydrogen bonding with the aldehyde (O···O distance: 2.6364 Å), stabilizing planar conformations and enhancing Schiff base formation .
  • Electronic Effects : Bromine at the 3-position exerts an electron-withdrawing effect, activating the aldehyde for nucleophilic attacks. The propoxy group (electron-donating via oxygen) may moderate this effect compared to the hydroxyl analog.
  • Steric and Lipophilic Considerations : The propoxy group introduces steric bulk and lipophilicity, which may improve membrane permeability in biological applications compared to the polar hydroxy derivative.

Crystallographic and Intermolecular Interactions

  • 3-Bromo-2-hydroxybenzaldehyde : Exhibits intramolecular hydrogen bonding (O—H···O angle: 154°) and π-stacking (centroid-to-centroid distance: 3.752 Å) in the crystal lattice, critical for stabilizing its solid-state structure .
  • 3-Bromo-2-propoxybenzaldehyde : Likely lacks intramolecular hydrogen bonding due to the ether group. Instead, weaker van der Waals interactions or C-H···Br contacts (similar to 3-bromo-2-hydroxybenzaldehyde’s C-H···Br distance: 3.05 Å) may dominate packing .

Biological Activity

3-Bromo-2-propoxybenzaldehyde (CAS Number: 1247906-55-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-Bromo-2-propoxybenzaldehyde is C10H11BrO2. Its structure features a bromine atom and a propoxy group attached to a benzaldehyde moiety, which is believed to play a crucial role in its biological activity. The compound can undergo various chemical transformations, including oxidation to form 3-Bromo-2-propoxybenzoic acid and reduction to yield 3-Bromo-2-propoxybenzyl alcohol.

The biological activity of 3-Bromo-2-propoxybenzaldehyde is thought to involve interactions with specific molecular targets. The aldehyde functional group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. Additionally, the presence of the bromine atom may enhance the compound's reactivity, contributing to its biological effects.

Antimicrobial Properties

Research indicates that 3-Bromo-2-propoxybenzaldehyde exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The exact mechanism by which it exerts these effects is still under investigation, but it is hypothesized that it disrupts microbial cell membranes or interferes with metabolic pathways .

Anticancer Activity

Preliminary research has also highlighted the anticancer potential of this compound. In cell line studies, 3-Bromo-2-propoxybenzaldehyde has shown cytotoxic effects against several cancer types. The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with specific signaling pathways involved in cell survival and proliferation .

Comparative Studies

Comparative analyses with similar compounds reveal that the unique positioning of the bromine and propoxy groups on the benzene ring significantly influences the reactivity and biological activity of 3-Bromo-2-propoxybenzaldehyde compared to other derivatives such as 2-Bromo-4-propoxybenzaldehyde and 3-Bromo-4-propoxybenzaldehyde.

Compound NameStructural FeaturesBiological Activity
3-Bromo-2-propoxybenzaldehydeBromine at position 3, propoxy at position 2Antimicrobial, anticancer
2-Bromo-4-propoxybenzaldehydeBromine at position 2, propoxy at position 4Limited activity reported
3-Bromo-4-propoxybenzaldehydeBromine at position 3, propoxy at position 4Moderate activity

Case Studies

  • Anticancer Efficacy : A study investigated the effects of 3-Bromo-2-propoxybenzaldehyde on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 μM, with observed apoptosis confirmed through flow cytometry analysis .
  • Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. It demonstrated minimum inhibitory concentrations (MICs) of approximately 50 μg/mL against both bacteria, indicating promising antimicrobial potential .

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